[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride. This nomenclature accurately reflects the structural connectivity, indicating the presence of an ethyl substituent at the 2-position of the pyridine ring, which is connected to the 2-position of the thiazole ring, with the acetic acid moiety attached to the 4-position of the thiazole system.
The Chemical Abstracts Service registry maintains two distinct entries for this compound system. The free base form of [2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid is registered under CAS Number 578019-77-9, while the hydrochloride salt form carries the distinct CAS Number 1332530-85-4. This dual registration system reflects the significant difference in chemical and physical properties between the free acid and its hydrochloride salt.
The molecular descriptor language code for the hydrochloride salt includes the canonical Simplified Molecular Input Line Entry System representation: CCc1nccc(c1)c1scc(n1)CC(=O)O.Cl. The International Chemical Identifier for the free base provides additional structural verification: InChI=1S/C12H12N2O2S.ClH/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16;/h3-5,7H,2,6H2,1H3,(H,15,16);1H.
Molecular Architecture: Thiazole-Pyridine-Acetic Acid Hybrid Framework
The molecular architecture of this compound consists of three distinct structural domains interconnected through covalent bonding. The central thiazole ring serves as the primary structural scaffold, featuring the characteristic five-membered heterocycle containing both sulfur and nitrogen atoms. This thiazole core provides the essential framework for connecting the pyridine and acetic acid components.
| Structural Component | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Free Base | C₁₂H₁₂N₂O₂S | 248.31 | Contains carboxylic acid group |
| Hydrochloride Salt | C₁₂H₁₃ClN₂O₂S | 284.76 | Protonated pyridine nitrogen |
| Pyridine Moiety | - | - | 2-ethyl substituted six-membered ring |
| Thiazole Core | - | - | Five-membered heterocycle with S and N |
| Acetic Acid Chain | - | - | Two-carbon carboxylic acid extension |
The pyridine component features an ethyl substituent at the 2-position, creating a substituted six-membered aromatic heterocycle that connects to the thiazole ring through the 4-position of the pyridine system. This substitution pattern significantly influences the electronic properties and three-dimensional conformation of the overall molecular structure. The ethyl group introduces both steric and electronic effects that can impact molecular recognition and binding interactions.
The acetic acid moiety extends from the 4-position of the thiazole ring through a methylene bridge, providing a flexible connection that allows for conformational variability. This structural feature is particularly important for biological activity, as the carboxylic acid group can participate in hydrogen bonding interactions and ionic associations with target proteins or receptors.
Crystallographic Data and Conformational Isomerism
Analysis of related pyridine-thiazole systems provides insight into the conformational behavior and crystal packing characteristics of this compound. Structural studies of analogous compounds demonstrate that molecules containing the pyridine-thiazole framework typically adopt relatively planar conformations in the solid state. The thiazole ring system generally maintains coplanarity with the attached pyridine ring, resulting in an extended conjugated system that stabilizes the overall molecular architecture.
The presence of the ethyl substituent on the pyridine ring introduces additional conformational considerations. The ethyl group can adopt different rotational conformations around the carbon-carbon bond connecting it to the pyridine ring, leading to potential conformational isomerism. The preferred conformation in the solid state is typically determined by a combination of intramolecular interactions, crystal packing forces, and hydrogen bonding networks.
Crystallographic analysis of related thiazole-acetic acid derivatives reveals that the acetic acid side chain frequently exhibits conformational flexibility. The methylene bridge connecting the thiazole ring to the carboxylic acid group allows for rotation around the carbon-carbon bond, enabling the acid functionality to adopt orientations that optimize intermolecular hydrogen bonding in the crystal lattice.
The hydrochloride salt formation significantly influences the crystal packing behavior. The protonation of the pyridine nitrogen creates a positively charged center that can participate in strong electrostatic interactions with the chloride counterion. These ionic interactions typically result in more ordered crystal structures with enhanced stability compared to the neutral free base form.
Protonation State Analysis in Hydrochloride Salt Formation
The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen atom, which represents the most basic site in the molecular structure. Related pyridine-thiazole compounds exhibit characteristic acid-base behavior, with the pyridine nitrogen serving as the primary protonation site under acidic conditions. Studies on similar pyridylthiazole systems demonstrate that the pyridine nitrogen typically exhibits basic properties with measured pKa values in the range of 1.93 to 3.45, depending on the specific substitution pattern and electronic environment.
The protonation process transforms the neutral pyridine nitrogen into a positively charged pyridinium species, significantly altering the electronic distribution throughout the molecular framework. This charge redistribution affects the hydrogen bonding capabilities, solubility characteristics, and overall stability of the compound. The hydrochloride salt formation enhances water solubility by introducing ionic character to the previously neutral molecule.
The thiazole nitrogen atom represents a secondary basic site, but its basicity is considerably lower than that of the pyridine nitrogen due to the electron-withdrawing effect of the adjacent sulfur atom and the aromatic character of the thiazole ring. Under the acidic conditions required for hydrochloride salt formation, the thiazole nitrogen typically remains unprotonated, maintaining its neutral state.
The carboxylic acid group in the acetic acid moiety retains its acidic character in the hydrochloride salt form. The presence of the protonated pyridine ring creates an overall zwitterionic character when the carboxylic acid exists in its deprotonated carboxylate form. However, under the acidic conditions used for hydrochloride salt preparation, the carboxylic acid group typically remains in its protonated, neutral form.
The stability of the hydrochloride salt depends on the balance between the basicity of the pyridine nitrogen and the strength of the hydrogen chloride acid. The resulting salt exhibits enhanced crystalline stability and improved handling characteristics compared to the free base form. The ionic interactions between the protonated pyridine nitrogen and the chloride counterion contribute to the overall lattice energy and influence the physical properties such as melting point, solubility, and hygroscopicity.
Properties
IUPAC Name |
2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16;/h3-5,7H,2,6H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGHGMERFRKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃ClN₂O₂S |
| Molecular Weight | 272.76 g/mol |
| CAS Number | 1332530-85-4 |
| MDL Number | MFCD18071420 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its possible use in treating infections.
- Antioxidant Effects : Research indicates that it may possess antioxidant properties, which can help in mitigating oxidative stress-related damage in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Proliferation Inhibition : Studies have indicated that the compound can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
- Cytotoxicity Assays : Cytotoxicity assays revealed that the compound induces apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study 1: Anti-inflammatory Effects
- A study involving rats with induced arthritis showed significant reduction in joint swelling and pain upon treatment with the compound compared to controls.
-
Case Study 2: Antimicrobial Efficacy
- Clinical isolates of Staphylococcus aureus were tested against the compound, showing a notable reduction in bacterial growth at certain concentrations.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid (CAS: 17969-20-9)
- Structure : Replaces the ethylpyridine group with a 4-chlorophenyl substituent.
- The absence of a pyridine ring reduces hydrogen-bonding capacity, which may affect binding to polar targets .
- Applications : Likely used in antimicrobial or anti-inflammatory agents due to the chlorophenyl group’s prevalence in such contexts.
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate (CAS: 690632-12-3)
- Structure : Features a 3-chlorophenyl group and a methanamine (NH₂CH₂) instead of acetic acid.
- Properties: The meta-chloro substituent introduces steric hindrance distinct from para-chloro analogs. The primary amine enhances basicity, contrasting with the carboxylic acid’s acidity. This compound’s monohydrate form (C₁₀H₉ClN₂S·HCl·H₂O) suggests higher crystallinity .
- Melting Point : 203–204°C, lower than the 4-chlorophenyl analog (268°C), highlighting positional isomer effects on stability .
Functional Group Modifications
2-(Methoxyimino)[2-(tritylamino)-1,3-thiazol-4-yl]acetic Acid Hydrochloride (CAS: 123333-74-4)
- Structure: Incorporates a trityl-protected amine and a methoxyimino group.
- The methoxyimino (CH₃O-N=) moiety introduces rigidity, which could stabilize the molecule in acidic environments .
- Applications : Likely an intermediate in peptide synthesis or protease inhibitors.
Ethyl 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate Dihydrochloride
Pharmacologically Relevant Analogs
Famotidine (3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide)
- Structure: Shares a thiazole core but includes a sulfamoyl group and diamino substituents.
- Properties : Acts as an H₂ receptor antagonist due to its sulfamoyl and guanidine groups, which mimic histamine’s binding interactions. The lack of a pyridine or acetic acid moiety differentiates its mechanism from the main compound .
Solubility and Stability
- Main Compound : The hydrochloride salt and acetic acid group enhance water solubility, critical for oral bioavailability. The ethylpyridine may moderate logP values compared to chlorophenyl analogs.
- Chlorophenyl Derivatives : Higher logP values due to aromatic chloro groups, favoring CNS penetration but risking metabolic instability .
Crystallographic and Hydrogen-Bonding Analysis
- Main Compound : Likely exhibits hydrogen bonds between the acetic acid’s carboxylate and the hydrochloride’s chloride ion. The pyridine nitrogen may participate in π-π stacking or charge-transfer interactions .
- Chlorophenyl Analogs : Chlorine’s electronegativity directs crystal packing via halogen bonds, as seen in SHELX-refined structures .
Preparation Methods
Cyclization of α-Halo Carbonyl Compounds with Thiourea
A classical approach involves reacting ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea to yield ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide salts. The reaction is typically carried out in aqueous suspension with controlled temperature (5° to 30° C), using chlorohydrocarbon solvents such as methylene chloride to dissolve the acyl halide reagent. After stirring and temperature ramping, the product precipitates as a stable hydrochloride salt.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Thiourea suspension in water (125-250 g/mol) | Cooling to 5-7 °C |
| 2 | Dropwise addition of ethyl 4-chloroacetoacetate in methylene chloride | Addition over ~25 min at 7-8 °C |
| 3 | Stirring at 5-7 °C for 30 min, then 60 min at 25-30 °C | Reaction completion and precipitation |
| 4 | Cooling to precipitate hydrochloride salt | Storage stable both solid and solution |
This method yields the key intermediate ethyl (2-aminothiazol-4-yl)acetate hydrochloride, which can be hydrolyzed to the corresponding acetic acid derivative.
Hydrolysis to Acetic Acid
The ester intermediate undergoes hydrolysis under basic conditions (e.g., NaOH aqueous solution) followed by acidification, converting the ethyl ester to the free acetic acid. This step is essential for preparing the acetic acid moiety in the target compound.
Salt Formation: Hydrochloride Preparation
The final step involves converting the free acid or amine-containing compound into its hydrochloride salt to enhance stability and solubility. This is typically done by treatment with hydrogen chloride in an appropriate solvent such as dioxane or methanol at ambient temperature, followed by isolation of the crystalline hydrochloride salt.
Representative Detailed Synthetic Procedure
Example: Preparation of [2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic Acid Hydrochloride
| Step | Procedure | Conditions & Notes |
|---|---|---|
| 1 | Suspend thiourea in water (125-250 g/mol), cool to 5-7 °C | Stirring under nitrogen atmosphere |
| 2 | Add dropwise ethyl 4-chloroacetoacetate in methylene chloride over 25 min at 7-8 °C | Maintain temperature, avoid exotherm |
| 3 | Stir for 30 min at 5-7 °C, then 60 min at 25-30 °C | Reaction completion |
| 4 | Filter and wash precipitated ethyl (2-aminothiazol-4-yl)acetate hydrochloride | Product stable in solid form |
| 5 | Hydrolyze ester with aqueous NaOH (2 M) in methanol, heat under reflux or microwave (100 °C, 4 h) | Converts ester to acetic acid |
| 6 | Acidify with HCl aqueous (2 N) to precipitate free acid | Filter and dry |
| 7 | Couple with 2-ethylpyridin-4-yl halide via Pd-catalyzed cross-coupling or nucleophilic substitution | Use Pd2(dba)3, XantPhos, t-BuONa in toluene, 110 °C, 12 h |
| 8 | Purify product by chromatography or recrystallization | Obtain pure target compound |
| 9 | Treat with HCl in dioxane or methanol at room temperature | Form hydrochloride salt, isolate as crystalline solid |
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Thiourea + ethyl 4-chloroacetoacetate in methylene chloride | 5-30 | ~2 h total | Controlled addition, stirring |
| Ester hydrolysis | NaOH (2 M), MeOH, microwave heating | 100 | 4 h | Efficient ester to acid conversion |
| Pyridinyl substitution | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 | 12 h | Cross-coupling for pyridinyl group |
| Hydrochloride salt formation | HCl in dioxane or MeOH | 20-25 | 10-15 h crystallization | Improves stability and purity |
This comprehensive approach to the preparation of this compound integrates classical thiazole synthesis with modern coupling techniques and salt formation strategies, ensuring high purity, stability, and yield of the target compound.
Q & A
Q. Optimization :
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Use DMF or THF for improved solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate thiazole formation .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), ethylpyridyl group, and acetic acid moiety.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 281.07).
- X-ray Crystallography : For unambiguous structural confirmation; use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- HPLC-PDA : Purity assessment (>95%) with a C18 column and aqueous/organic mobile phase .
How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?
Advanced Research Question
- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine disordered ethyl or pyridyl groups.
- Twinning analysis : Employ PLATON’s TWIN/BASF tools to detect and model twinning (common in polar space groups).
- Hydrogen bonding validation : Apply Etter’s graph-set analysis to identify directional interactions (e.g., N–H⋯Cl or O–H⋯N) that stabilize the lattice .
Advanced Research Question
- Graph-set analysis : Classify hydrogen bonds (e.g., D(2) for carboxylic acid dimers) using crystallographic software like Mercury.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with strong N–H⋯Cl interactions.
- Solubility studies : Measure pH-dependent solubility (e.g., in DMSO vs. water) to assess salt dissociation .
Q. Example Hydrogen-Bond Network :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H | Cl | 2.89 | 165 |
| O–H | N(pyridine) | 3.12 | 155 |
How can researchers design biological activity assays for this compound, and what are common pitfalls?
Q. Methodological Guidance
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with S. aureus and E. coli; note that the hydrochloride salt may require pH adjustment to avoid cytotoxicity .
- Enzyme inhibition : Test against COX-2 or kinases using fluorescence polarization; pre-dissolve in DMSO (<1% v/v).
- Pitfalls :
- False positives : Rule out aggregation artifacts via dynamic light scattering.
- Salt interference : Compare free base and hydrochloride activities to isolate ionic effects .
How does this compound compare structurally and functionally to related thiazole derivatives?
Q. Comparative Analysis
| Compound | Structural Difference | Key Functional Difference |
|---|---|---|
| [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid | Benzylthio vs. ethylpyridyl | Lower solubility due to hydrophobic benzyl group |
| {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid | Oxoprolyl side chain | Enhanced enzyme-binding affinity |
| 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid | Fluorophenyl group | Improved metabolic stability |
What computational methods predict the compound’s reactivity or interaction with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase) and AMBER force fields for energy minimization.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
